3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester 3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13765468
InChI: InChI=1S/C11H18INO2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CC1CC(C2)I
Molecular Formula: C11H18INO2
Molecular Weight: 323.17 g/mol

3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13765468

Molecular Formula: C11H18INO2

Molecular Weight: 323.17 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C11H18INO2
Molecular Weight 323.17 g/mol
IUPAC Name tert-butyl 3-iodo-6-azabicyclo[3.1.1]heptane-6-carboxylate
Standard InChI InChI=1S/C11H18INO2/c1-11(2,3)15-10(14)13-8-4-7(12)5-9(13)6-8/h7-9H,4-6H2,1-3H3
Standard InChI Key HLLJNNURZWEEEG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CC1CC(C2)I
Canonical SMILES CC(C)(C)OC(=O)N1C2CC1CC(C2)I

Introduction

Molecular Structure and Identification

Core Structural Features

The compound consists of a bicyclo[3.1.1]heptane framework, a seven-membered bicyclic system with two fused rings: a six-membered ring (five carbons and one nitrogen atom) and a three-membered bridge. Key substituents include:

  • 6-aza: A nitrogen atom at position 6 of the bicyclic system.

  • 3-iodo: An iodine atom attached to the third carbon.

  • 6-carboxylic acid tert-butyl ester: A tert-butyloxycarbonyl (Boc) protecting group at position 6.

Molecular Formula:
C11H18IN2O2\text{C}_{11}\text{H}_{18}\text{IN}_2\text{O}_2

Molecular Weight:
323.1732 g/mol

Synthesis and Preparation

General Synthetic Strategies

While no explicit synthesis protocol is documented for this compound, its structure aligns with methodologies used for related bicyclic systems. Key approaches include:

Radical-Based Functionalization

Hetero[3.1.1]propellanes (e.g., 3-oxa-, 3-thia-, or 3-aza derivatives) are often synthesized via radical-mediated ring-opening reactions. For iodinated derivatives, iodine may be introduced via electrophilic substitution or coupling reactions .

Protection and Deprotection

The tert-butyl ester group (Boc) is typically introduced using tert-butoxycarbonyl chloride in the presence of a base (e.g., Et₃N) under anhydrous conditions. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the carboxylic acid .

Physical and Chemical Properties

Key Data Table

PropertyValueSource
CAS Number2387535-05-7
Molecular FormulaC11H18IN2O2\text{C}_{11}\text{H}_{18}\text{IN}_2\text{O}_2
Molecular Weight323.1732 g/mol
MDL NumberMFCD32200735
Purity (Commercial)Not specified
Physical StateSolid (inferred)

Comparative Analysis with Related Compounds

Structural Analogues

CompoundCAS NumberKey DifferencesSource
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate869494-16-6Two nitrogen atoms (3,6-diaza) instead of iodine
6-Amino-3-aza-bicyclo[3.1.1]heptane-3-carboxylic acid tert-butyl ester1250997-08-0Amino group at position 6 instead of iodine

Research Gaps and Future Directions

Unexplored Aspects

  • Synthetic Optimization: No published protocols exist for this compound; scalable routes remain undefined.

  • Biological Activity: Potential pharmacological properties (e.g., kinase inhibition) require in vitro testing.

  • Computational Studies: Molecular docking or DFT calculations could predict reactivity and binding modes.

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